molecular formula C7H4BCl2F3O3 B566902 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256354-96-7

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B566902
CAS RN: 1256354-96-7
M. Wt: 274.811
InChI Key: VERJOIRDTSZURH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a type of boronic acid that has been used as a reactant in the synthesis of biologically active molecules . It contains two chlorine atoms and a trifluoromethoxy group attached to a phenyl ring, which is further linked to a boronic acid group .


Synthesis Analysis

The synthesis of (trifluoromethoxy)phenylboronic acids, including this compound, has been studied . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of (trifluoromethoxy)phenylboronic acids were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .


Chemical Reactions Analysis

This compound has been involved in Suzuki coupling reactions . It has also been used in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 274.82 .

Scientific Research Applications

Catalysis in Organic Synthesis

Phenylboronic acids, including derivatives like 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, have been explored for their catalytic roles in organic synthesis. For example, they have been used as catalysts in dehydrative condensation reactions between carboxylic acids and amines, facilitating the synthesis of peptides and other amide bonds. This demonstrates their utility in enhancing reaction efficiencies and selectivities in synthetic organic chemistry (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Antibacterial and Antimicrobial Studies

Research has also been conducted on the antibacterial and antimicrobial properties of (trifluoromethoxy)phenylboronic acids. These compounds have been evaluated for their physicochemical, structural, and antimicrobial properties, demonstrating potential as antibacterial agents against various bacterial strains, including Escherichia coli and Bacillus cereus. The studies suggest that the introduction of the trifluoromethoxy group influences the acidity and, consequently, the antimicrobial activity of these compounds (Agnieszka Adamczyk-Woźniak et al., 2021).

Applications in Materials Science

In materials science, phenylboronic acids, including the 2,4-Dichloro-5-(trifluoromethoxy) derivative, have been employed for the functionalization of nanomaterials, demonstrating their ability to interact and bind with various substrates. This has led to the development of novel materials with potential applications in sensing, drug delivery, and as components in electronic devices. For instance, the functionalization of carbon nanotubes with phenyl boronic acids has been explored for the development of sensors and for enhancing material properties (B. Mu et al., 2012).

Diagnostic and Therapeutic Applications

Moreover, phenylboronic acid derivatives have found applications in the biomedical field, especially in the development of diagnostic tools and therapeutic agents. Their unique ability to form reversible complexes with diols has been exploited for the design of biosensors and drug delivery systems targeting specific biological molecules or cells. This highlights the potential of these compounds in contributing to the advancement of medical diagnostics and targeted therapy (Tianyu Lan, Qianqian Guo, 2019).

Safety and Hazards

The compound may cause serious eye irritation, respiratory irritation, and skin irritation. It is also harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this pathway arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s stability, readiness of preparation, and environmentally benign nature suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is known for its stability and environmentally benign nature . .

properties

IUPAC Name

[2,4-dichloro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERJOIRDTSZURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681698
Record name [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256354-96-7
Record name Boronic acid, B-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256354-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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